2-O-(alpha-D-glucopyranosyl)glycerol

Description

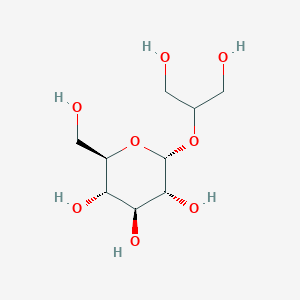

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316839 | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-26-5 | |

| Record name | Glucosylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 2 αgg

Enzymatic Pathways of 2-αGG Synthesis

The synthesis of 2-αGG is catalyzed by the sequential action of two key enzymes: Glucosylglycerol-Phosphate Synthase (GgpS) and Glucosylglycerol-Phosphate Phosphatase (GgpP). nih.govresearchgate.net This pathway begins with common cellular precursors and results in the formation of the final 2-αGG molecule.

Glucosylglycerol-Phosphate Synthase (GgpS), classified under EC 2.4.1.213, is the enzyme that initiates the synthesis of 2-αGG. wikipedia.org In the cyanobacterium Synechocystis sp. PCC 6803, this enzyme is encoded by the ggpS gene. nih.gov Its activity is the first committed step in this biosynthetic pathway.

GgpS catalyzes the condensation of a sugar nucleotide, typically ADP-glucose, with sn-glycerol 3-phosphate. nih.govwikipedia.org This reaction involves the transfer of a glucose moiety from the activated sugar donor to the glycerol (B35011) backbone, forming the intermediate 2-O-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate (GG-3-P) and releasing ADP. nih.gov While ADP-glucose is a common substrate, some bacteria may utilize UDP-glucose. researchgate.net

Enzymatic Reaction Catalyzed by GgpS

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |

|---|

The activity of GgpS is subject to a unique intrinsic control mechanism that is responsive to intracellular ion concentrations. researchgate.net In cyanobacteria, the enzyme's function is activated under conditions of high salt or osmotic stress, which leads to an increase in internal ion levels. nih.govresearchgate.net This regulatory feature ensures that the production of the osmoprotectant 2-αGG is initiated precisely when the cell needs to counterbalance external osmotic pressure. researchgate.net When the GgpS gene from Synechocystis was overexpressed in E. coli, the resulting protein did not exhibit the same salt dependency, highlighting the specific nature of this regulation within its native cellular environment. nih.gov

The second and final step in the canonical biosynthesis of 2-αGG is carried out by Glucosylglycerol-Phosphate Phosphatase (GGPP), also referred to as GgpP. nih.gov This enzyme belongs to the histidine phosphatase superfamily. nih.gov

GGPP acts on the intermediate product from the first reaction, 2-O-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate. nih.govnih.gov It catalyzes the hydrolysis of the phosphate (B84403) group from the glycerol backbone. nih.gov This dephosphorylation step yields the final product, 2-O-(alpha-D-glucopyranosyl)glycerol, and inorganic phosphate. nih.gov In some heterotrophic bacteria, the GgpS and GgpP activities are combined in a single fusion enzyme. nih.gov

Enzymatic Reaction Catalyzed by GGPP

| Enzyme | Substrate | Product 1 | Product 2 |

|---|

Glucosylglycerol-Phosphate Phosphatase (GGPP) Activity

Role of Phosphorylases in 2-αGG Production

Beyond the primary biosynthetic pathway, phosphorylases play a significant role in the synthesis of 2-αGG, particularly in biocatalytic and industrial production contexts. ascend-biotech.comacs.org These enzymes catalyze reversible phosphorolytic reactions. nih.gov

Sucrose (B13894) phosphorylase (EC 2.4.1.7) is a key enzyme in this regard. ascend-biotech.comresearchgate.net It naturally catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose 1-phosphate and fructose. ascend-biotech.com However, in the absence of phosphate, other molecules with hydroxyl groups, such as glycerol, can act as acceptors for the glucosyl group. ascend-biotech.com This transglucosylation reaction produces 2-αGG with high regioselectivity and yield, making it a powerful method for industrial synthesis. ascend-biotech.comacs.org

Another relevant enzyme is glucosylglycerol phosphorylase (GGP). nih.govresearchgate.net While some GGPs are involved in the catabolism (breakdown) of 2-αGG, the reaction is reversible. nih.govnih.gov Certain GGPs, such as the one from Marinobacter adhaerens, can effectively catalyze the synthesis of pure 2-αGG by transferring a glucosyl moiety from α-D-glucose 1-phosphate to glycerol. researchgate.net Researchers have also designed high-yield synthetic routes by coupling the activity of sucrose phosphorylase (to generate α-D-glucose 1-phosphate from sucrose) with that of glucosylglycerol phosphorylase (to then produce 2-αGG). acs.org

Phosphorylase-Based Production of 2-αGG

| Enzyme | Primary Donor Substrate | Acceptor Substrate | Key Intermediate/Co-substrate | Product |

|---|---|---|---|---|

| Sucrose Phosphorylase | Sucrose | Glycerol | (Absence of Phosphate) | This compound |

Sucrose Phosphorylase (SPase)-Catalyzed Transglycosylation

Sucrose phosphorylase (SPase, EC 2.4.1.7) is a key enzyme in the industrial production of 2-O-(α-D-glucopyranosyl)glycerol (2-αGG). mdpi.comnih.govasm.org This enzyme, belonging to the glycoside hydrolase family 13, naturally catalyzes the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose. mdpi.comnih.govwikipedia.org However, its utility in synthesizing 2-αGG stems from its ability to perform transglycosylation reactions. mdpi.comresearchgate.net

In the absence of phosphate, SPase can transfer the glucosyl moiety from sucrose to other acceptor molecules, such as glycerol. researchgate.netresearchgate.net This transglycosylation process involves a double displacement mechanism. mdpi.com Initially, a glucosyl-enzyme intermediate is formed from sucrose. mdpi.comresearchgate.net Subsequently, this intermediate is intercepted by glycerol, leading to the formation of 2-αGG and fructose. researchgate.netresearchgate.net This biocatalytic process is highly efficient, with yields of over 85% being reported. nih.gov The use of sucrose as a high-energy glucosyl donor contributes to the favorability of this reaction. acs.org

This enzymatic synthesis is a cornerstone of the industrial production of 2-αGG, which is marketed as a moisturizing ingredient in cosmetics. mdpi.comasm.org

A significant advantage of using SPase for 2-αGG synthesis is its high regioselectivity. The enzyme preferentially catalyzes the glucosylation at the C-2 position of the glycerol molecule. researchgate.netnih.govresearchgate.net This specificity results in the primary formation of 2-O-(α-D-glucopyranosyl)glycerol over its isomer, 1-O-α-D-glucosylglycerol. researchgate.net For instance, SPase from Leuconostoc mesenteroides exhibits a high regioselectivity, producing almost exclusively the 2-αGG isomer (≥ 90%). researchgate.net In contrast, the enzyme from Bifidobacterium adolescentis yields a mixture of the 2- and 1-isomers. researchgate.net The regioselectivity is a critical factor for the industrial application of SPase, as 2-αGG is the desired product with superior water-holding capacity. nih.gov

Table 1: Regioselectivity of Sucrose Phosphorylase from Different Sources

| Enzyme Source | Product Ratio (2-αGG : 1-αGG) | Reference |

| Leuconostoc mesenteroides | ≥ 90% 2-αGG | researchgate.net |

| Bifidobacterium adolescentis | ~2:1 | researchgate.net |

| Limosilactobacillus reuteri (wild-type) | 84.7% ± 0.5% 2-αGG | researchgate.netresearchgate.net |

| Limosilactobacillus reuteri (R137M mutant) | 95.4% ± 0.4% 2-αGG | researchgate.net |

Sucrose phosphorylase exhibits broad acceptor substrate specificity, allowing it to glucosylate a wide range of compounds. mdpi.comnih.govnih.gov While its natural function involves phosphate as the acceptor, it can effectively utilize various alcohols and polyols, including glycerol. researchgate.netresearchgate.net The enzyme is highly specific for its glucosyl donor, with sucrose and α-D-glucose-1-phosphate being highly reactive substrates. researchgate.netnih.gov This specificity for the glucosyl moiety is due to an extensive hydrogen-bonding network in the enzyme's active site. nih.gov

The efficiency of different acceptor substrates varies. For example, the efficiency (Vmax/Km) of glucosyl transfer decreases in the order: trans-1,2-cyclohexanediol (B13532) ≈ ethylene (B1197577) glycol > methanol (B129727) ≈ cis-1,2-cyclohexanediol (B155557) > ethanol (B145695) > water. researchgate.net This broad acceptor range, coupled with the use of the inexpensive and high-energy donor sucrose, makes SPase a versatile catalyst for various transglucosylation reactions. researchgate.netacs.org

2-O-α-D-Glucosylglycerol Phosphorylase Activity

2-O-α-D-glucosylglycerol phosphorylase (GGP) is another key enzyme involved in the metabolism of 2-αGG. nih.govnih.gov This enzyme, belonging to the glycoside hydrolase family 65, catalyzes the reversible synthesis of 2-αGG from α-glucose 1-phosphate and glycerol. nih.govnih.govebi.ac.uk

GGP from Bacillus selenitireducens catalyzes the reversible phosphorolysis of 2-O-α-glucosylglycerol (GG) to produce β-D-glucose 1-phosphate (βGlc1P) and glycerol. nih.govnih.gov The reaction is highly specific and efficient. nih.govnih.gov The enzyme can also hydrolyze βGlc1P. nih.govebi.ac.uk The phosphorolytic reaction proceeds via a sequential Bi-Bi mechanism with a kcat of 95 s⁻¹, while the synthetic reaction has a kcat of 180 s⁻¹. ebi.ac.ukscispace.com

The reversible reaction is as follows: 2-O-α-D-glucosylglycerol + Pi ↔ α-D-glucose 1-phosphate + Glycerol

Structural studies have revealed that the active site of GGP is well-designed for the recognition of 2-αGG. nih.gov A water-mediated hydrogen bond network plays a crucial role in fixing the glycerol molecule for the glycosyl transfer reaction. nih.govebi.ac.uk

Glucosyl-3-Phosphoglycerate Synthase and Glucosylglycerate Synthase

In some organisms, the biosynthesis of 2-O-(α-D-glucopyranosyl)glycerate, a related compatible solute, involves the enzymes glucosyl-3-phosphoglycerate synthase (GpgS) and glucosylglycerate synthase. wikipedia.orgexpasy.org GpgS catalyzes the transfer of a glucosyl group from an NDP-glucose donor (like UDP-glucose or ADP-glucose) to 3-phospho-D-glycerate, forming 2-O-(α-D-glucopyranosyl)-3-phospho-D-glycerate. wikipedia.orgexpasy.orgnih.gov This intermediate is then dephosphorylated to 2-O-(α-D-glucopyranosyl)-D-glycerate. nih.gov While this pathway leads to the glycerate form, it highlights an alternative enzymatic strategy for glucosylation of a glycerol-related backbone. The enzymes involved show strict specificity for their substrates. expasy.orgnih.gov

Microbial Metabolic Engineering for Enhanced 2-αGG Production

Elimination of Competing Metabolic Pathways (e.g., Glycogen (B147801) and Trehalose (B1683222) Synthesis)

A significant portion of the carbon and energy flux in a microbial cell is directed towards the synthesis of storage compounds, such as glycogen and trehalose. These molecules serve as reservoirs of carbon and energy, but their synthesis competes directly with the production of target compounds for key metabolic precursors like glucose-6-phosphate and glucose-1-phosphate. Therefore, a powerful metabolic engineering strategy is to eliminate or downregulate these competing pathways, thereby redirecting the conserved carbon flux towards the desired product.

In many bacteria, glycogen synthesis is initiated from glucose-1-phosphate by the actions of glucose-1-phosphate adenylyltransferase (encoded by glgC) and glycogen synthase (encoded by glgA). Trehalose is a disaccharide of glucose that also serves as a protectant against various stresses. One of its major synthesis pathways involves trehalose-6-phosphate (B3052756) synthase (otsA) and trehalose-6-phosphate phosphatase (otsB), which utilize glucose-6-phosphate and UDP-glucose as precursors.

Research has demonstrated the effectiveness of this strategy for various products. For example, in Corynebacterium glutamicum, the deletion of genes involved in trehalose biosynthesis (otsA, treY, and treS) led to a significant increase in the production of the amino acid L-isoleucine. This improvement is attributed to the increased availability of precursors that would have otherwise been used for trehalose synthesis. Similarly, the inactivation of the glycogen synthase gene (glgA) in C. glutamicum has been shown to abolish the accumulation of glycogen. This also impacts the TreY-TreZ pathway of trehalose synthesis, which is dependent on a functional glycogen biosynthetic route.

While direct studies on the impact of deleting both glycogen and trehalose synthesis pathways on 2-αGG production are limited, the principle of precursor redirection is well-established. By knocking out genes such as glgA, glgC, otsA, and otsB, the intracellular pools of glucose-6-phosphate and glucose-1-phosphate can be increased, making these precursors more available for the synthesis of 2-αGG. This approach effectively channels the carbon that would have been stored as glycogen or trehalose into the desired product pathway.

| Competing Pathway | Key Gene(s) for Deletion | Host Organism | Rationale for Improved 2-αGG Production |

| Glycogen Synthesis | glgA (Glycogen synthase), glgC (Glucose-1-phosphate adenylyltransferase) | E. coli, C. glutamicum | Increases the availability of glucose-1-phosphate, a direct precursor for the activated glucose donor in 2-αGG synthesis. |

| Trehalose Synthesis | otsA (Trehalose-6-phosphate synthase), otsB (Trehalose-6-phosphate phosphatase) | E. coli, C. glutamicum | Increases the availability of glucose-6-phosphate, which can be isomerized to glucose-1-phosphate, and prevents carbon loss to a non-essential storage compound. |

Biological Roles and Mechanisms of Action of 2 αgg

Role as an Osmolyte and its Contribution to Cellular Osmoregulation

2-O-(alpha-D-glucopyranosyl)glycerol (2-αGG) is a compatible solute, meaning it can accumulate to high concentrations within cells to balance external osmotic pressure without significantly interfering with normal cellular processes. nih.govcaymanchem.com This characteristic is crucial for organisms living in environments with fluctuating salinity or water availability. The accumulation of 2-αGG increases the intracellular solute concentration, which in turn helps to maintain cell turgor and volume by preventing water loss in hyperosmotic environments. opentextbc.canih.gov

The process of maintaining a stable internal environment in the face of external osmotic changes is known as osmoregulation. opentextbc.canih.gov All cells possess osmoregulatory mechanisms, though their expression varies. nih.gov These mechanisms are a conserved set of adaptations that counteract the detrimental effects of altered extracellular osmolality on cell integrity and function. nih.gov In many microorganisms, the synthesis and accumulation of compatible solutes like 2-αGG is a primary strategy for osmoregulation. When faced with high external salt concentrations, these organisms trigger the production of 2-αGG. caymanchem.com This increases the internal osmolarity to match the external environment, thereby preventing water from leaving the cell and causing it to shrink. opentextbc.cayoutube.com

Mechanisms of Stress Response and Protection in Organisms

The presence of 2-αGG within an organism is a key component of its stress response system, providing protection against various environmental challenges. nih.govcaymanchem.comebi.ac.uk A stress response is a set of physiological and behavioral changes that occur when an organism is exposed to stressors, which are stimuli that disrupt its internal balance or homeostasis. nih.gov

Stabilization of Cellular Macromolecules and Hydration Shell

One of the primary protective functions of 2-αGG is the stabilization of cellular macromolecules, such as proteins and membranes. nih.gov It achieves this by interacting with the hydration shell of these molecules. The hydration shell is a layer of water molecules that surrounds macromolecules and is essential for their proper structure and function. During periods of dehydration or high salinity, this hydration shell can be disrupted, leading to denaturation of proteins and damage to membranes. 2-αGG is thought to replace some of the water molecules in the hydration shell, forming a protective layer that helps to maintain the native conformation and stability of macromolecules even under stress conditions.

Protection Against Osmotic Stress

As a compatible solute, 2-αGG plays a direct role in protecting organisms against osmotic stress. nih.govcaymanchem.comebi.ac.uk Osmotic stress occurs when there is a significant difference in solute concentration between the inside of a cell and its external environment, leading to a rapid influx or efflux of water. opentextbc.ca In hyperosmotic conditions (high external solute concentration), the accumulation of 2-αGG within the cytoplasm increases the internal osmotic pressure, counteracting the tendency for water to flow out of the cell. caymanchem.comnih.gov This prevents cellular dehydration and allows the organism to continue to function in high-salt environments. The ability to synthesize or accumulate 2-αGG is a significant advantage for microorganisms that experience frequent changes in osmotic conditions. nih.gov

Prevention of Drying-Induced Membrane Fusion and Leakage

Dehydration can cause severe damage to cellular membranes, leading to fusion of adjacent membranes and leakage of cellular contents. caymanchem.comnih.gov Research has shown that 2-αGG is effective in preventing these detrimental effects. caymanchem.com It is believed that 2-αGG integrates into the lipid bilayer of membranes, where it helps to maintain the proper spacing between lipid molecules and prevents the formation of non-bilayer structures that can lead to fusion and leakage. caymanchem.comnih.gov This protective mechanism is crucial for the survival of organisms that experience periods of desiccation.

Occurrence and Distribution in Various Organisms

Presence in Microorganisms (e.g., Bacteria, Cyanobacteria)

This compound has been identified as a key compatible solute in a variety of microorganisms, particularly bacteria and cyanobacteria. nih.govcaymanchem.comebi.ac.ukmedchemexpress.com Its presence is often associated with the ability of these organisms to tolerate high-salt environments and desiccation.

Many bacterial species that thrive in saline or arid conditions accumulate 2-αGG as a primary osmoprotectant. nih.govcaymanchem.comebi.ac.uk For instance, levels of 2-O-(α-D-glucopyranosyl)glycerol are found to increase in response to osmotic stress in certain bacteria. caymanchem.com The synthesis of this compound allows these bacteria to maintain cellular function and integrity even in environments with high osmotic pressure. nih.govnih.gov The gene for an enzyme involved in the production of 2-αGG, 2-O-α-D-glucosylglycerol phosphorylase, has been identified in Bacillus selenitireducens MLS10. ebi.ac.uknih.gov

Cyanobacteria, a phylum of bacteria that obtain their energy through photosynthesis, are also known to produce 2-αGG. medchemexpress.comwikipedia.orgmdpi.com These organisms are found in a wide range of environments, from freshwater to marine and even terrestrial habitats, and their ability to produce 2-αGG contributes to their adaptability. wikipedia.orgnih.gov For example, the marine blue-green alga Oscillatoria sp. has been found to contain 2-O-(α-D-glucopyranosyl)glycerol. medchemexpress.com In cyanobacteria, the production of compatible solutes like 2-αGG is closely linked to their metabolic state, including the balance of carbon and nitrogen metabolism, which is signaled by molecules like 2-oxoglutarate. mdpi.comnih.gov

Accumulation in Plants

This compound (2-αGG) is a naturally occurring osmolyte that accumulates in various plants, particularly in response to environmental stressors. This accumulation is a protective mechanism, helping plants to withstand harsh conditions such as high salinity and desiccation. researchgate.net The biosynthesis of 2-αGG in plants is a complex enzymatic process. It is synthesized from the precursors proline, glutamate, and ornithine, which are converted into 1-pyrroline-5-carboxylate (P5C). nih.gov This conversion is catalyzed by the enzymes Δ1-pyrroline-5-carboxylate synthetase (P5CS), proline dehydrogenase (PDH), and ornithine aminotransferase (OAT). nih.gov Subsequently, P5C is non-enzymatically converted to 2-acetyl-1-pyrroline (B57270) (2-AP), a key intermediate in the formation of 2-αGG. nih.gov

The plant hormone abscisic acid (ABA) plays a crucial role in regulating various aspects of plant growth and development, including responses to environmental stress. nih.gov While ABA itself is synthesized from carotenoids, its signaling pathways can influence the accumulation of protective compounds like 2-αGG. nih.gov For instance, in fragrant rice, the application of zinc, a micronutrient, has been shown to differentially regulate the expression of genes involved in the 2-AP biosynthesis pathway, highlighting the intricate regulatory networks that control the accumulation of this important compound. nih.gov

The accumulation of 2-αGG is not only a response to stress but also a component of normal plant development. For example, young tissues often have high concentrations of abscisic acid, a hormone involved in promoting senescence and stress responses, which can indirectly influence the levels of compatible solutes like 2-αGG. nih.gov

Identification in Marine Blue-green Alga Oscillatoria sp.

This compound was first isolated and identified from a marine blue-green alga, Oscillatoria sp. (strain #, KMCC CY-13). koreascience.kr This filamentous cyanobacterium is commonly found in freshwater and marine environments. koreascience.krwikipedia.org The identification process involved culturing the microalgae under saline conditions, followed by harvesting and lyophilization of the cells. koreascience.kr The cell extract was then fractionated and purified using chromatographic techniques to yield the pure compound. koreascience.kr

Oscillatoria is a genus of cyanobacteria known for producing a variety of secondary metabolites. wikipedia.org Genomic sequencing of Oscillatoria sp. PCC 6506 has revealed gene clusters responsible for the biosynthesis of various compounds, indicating the metabolic potential of this genus. nih.gov These cyanobacteria are photosynthetic and play a significant role in nitrogen fixation in their environments. nih.govnih.gov The presence of 2-αGG in Oscillatoria sp. suggests its role as a compatible solute, helping the organism adapt to the osmotic stress of its saline habitat. medchemexpress.comcaymanchem.com

Recent research has also focused on the biotechnological potential of Oscillatoria sp., including its use as a source of bioactive compounds with applications in agriculture and medicine. derpharmachemica.comfrontiersin.org

Role in Extremophile Adaptation

This compound is classified as an extremolyte, a small molecule that helps organisms, known as extremophiles, to survive in extreme environments. acs.org Its primary function in these organisms is as a compatible solute, meaning it can accumulate to high concentrations within the cell to balance external osmotic pressure without interfering with normal cellular processes. caymanchem.comnih.gov This property is crucial for survival in environments with high salt concentrations or during periods of desiccation.

In various bacteria, the levels of 2-αGG increase in response to osmotic stress. caymanchem.com The accumulation of this compound helps to prevent the drying-induced fusion of cell membranes and the leakage of cellular contents. caymanchem.com For example, in the extremophilic crustacean Artemia franciscana, glycerol (B35011), a component of 2-αGG, plays a critical role in anhydrobiosis (life without water). nih.gov This organism utilizes specialized aquaporin-type channels to accumulate glycerol, which is essential for its desiccation tolerance. nih.gov

Cyanobacteria, many of which are extremophiles, also utilize 2-αGG and other compatible solutes to thrive in harsh conditions. researchgate.netnih.gov These photosynthetic microbes are ancient organisms that have evolved to inhabit a wide range of environments, from freshwater to marine and terrestrial habitats. nih.gov Their ability to produce compounds like 2-αGG is a key adaptation that has allowed them to colonize and flourish in some of the most extreme environments on Earth.

Advanced Research on 2 αgg Production Methodologies

Biocatalytic Production Processes

Biocatalytic production of 2-αGG primarily utilizes enzymes capable of transferring a glucosyl moiety from a donor substrate, commonly sucrose (B13894), to glycerol (B35011). acs.org Among these, sucrose phosphorylase (SPase) is a favored enzyme due to its strong regioselectivity, efficiently catalyzing the formation of the desired 2-O-glycosidic bond. nih.gov Various microorganisms, including Leuconostoc mesenteroides, Bifidobacterium adolescentis, and lactobacilli, are known sources of SPases used for this purpose. nih.govresearchgate.net The fundamental reaction involves the transfer of a glucose molecule from sucrose to the C-2 position of glycerol, yielding 2-αGG and fructose as a by-product. acs.org

The efficiency of the biocatalytic synthesis of 2-αGG is highly dependent on the optimization of key reaction parameters. beilstein-journals.org These parameters are often interdependent and must be fine-tuned for each specific enzyme or whole-cell system to maximize product yield and productivity.

Temperature: The optimal temperature for SPase activity in 2-αGG production is typically investigated across a range. For instance, the transglucosylation activity of SPase from Lb. reuteri SDMCC050455 (LrSP) was assessed at temperatures ranging from 25 °C to 70 °C. nih.gov

pH: The pH of the reaction medium significantly influences enzyme stability and catalytic efficiency. The optimal pH for LrSP was determined by testing a range of buffers from pH 4.0 to 9.0, with phosphate (B84403) buffer (pH 5.0–8.0) and Tris-HCl buffer (pH 8.0 and 9.0) being among those evaluated. d-nb.info

Substrate Ratio: The molar ratio of the glucosyl donor (sucrose) to the acceptor (glycerol) is a critical factor affecting the reaction equilibrium and final product concentration. To determine the optimal ratio for LrSP, various molar ratios of sucrose to glycerol were tested, including 3:1, 2:1, 1:1, 1:2, 1:3, 1:4, and 1:5. d-nb.info An excess of glycerol is often used to shift the reaction equilibrium towards product formation. acs.org

| Parameter | Condition Range Investigated | Enzyme/Organism Example | Reference |

|---|---|---|---|

| Temperature | 25 °C to 70 °C | Lb. reuteri SDMCC050455 (LrSP) | nih.gov |

| pH | 4.0 to 9.0 | Lb. reuteri SDMCC050455 (LrSP) | d-nb.info |

| Sucrose:Glycerol Molar Ratio | 3:1, 2:1, 1:1, 1:2, 1:3, 1:4, 1:5 | Lb. reuteri SDMCC050455 (LrSP) | d-nb.info |

The production of 2-αGG can be accomplished using either isolated, purified enzymes or whole-cell systems. researchgate.net Each approach presents distinct advantages and disadvantages that influence its suitability for industrial application. nih.govunimi.itmit.edu

Isolated Enzymes: Using purified enzymes allows for a cleaner reaction with fewer side products, simplifying downstream processing. mit.edu The reaction conditions can be precisely controlled, and high concentrations of the enzyme can be used to achieve high reaction rates. However, the costs associated with enzyme purification and the potential for lower operational stability can be significant drawbacks. nih.gov Cofactor regeneration is not a concern for SPase, as it does not require them, but for other enzyme systems, this would be a major consideration. nih.gov

Whole-Cell Biocatalysts: Employing whole cells (either viable or permeabilized) eliminates the need for costly and time-consuming enzyme purification. nih.gov The cellular environment can protect the enzyme, leading to enhanced stability. This approach is particularly advantageous for multi-step syntheses or reactions requiring cofactor regeneration, as the cell's metabolic machinery can fulfill this role. nih.gov For 2-αGG production, encapsulating SPase within a food-grade strain like Lb. paracasei has been shown to improve glycerol affinity and conversion rates. nih.govresearchgate.net A whole-cell biocatalyst of Lb. paracasei BL-SP achieved a final 2-αGG yield of 203.21 g/L. d-nb.info However, whole-cell systems can be more complex, with potential for side reactions catalyzed by other cellular enzymes and challenges related to substrate and product transport across the cell membrane. mit.edu

| Catalyst Type | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Isolated Enzymes | - High purity of product

| - High cost of purification

| nih.govmit.edu |

| Whole-Cell Biocatalysts | - No enzyme purification costs

| - Potential for side reactions

| nih.govnih.govresearchgate.net |

Immobilization of the biocatalyst (either the isolated enzyme or whole cells) is a key strategy for developing continuous production processes, enhancing catalyst stability, and enabling easy separation and reuse. mdpi.com For 2-αGG synthesis, Escherichia coli cells expressing recombinant SPase have been immobilized by entrapment in a polyacrylamide (PAM) matrix. acs.org This method allows the immobilized cells to be packed into a reactor for continuous flow synthesis, achieving high productivity and sucrose conversion. acs.org The use of immobilized catalysts can significantly reduce production costs in an industrial setting by allowing for repeated use of the biocatalyst over extended periods.

A significant advantage of biocatalytic synthesis is the high degree of selectivity achievable. In the production of 2-αGG, this manifests as both regioselectivity and stereoselectivity.

Regioselectivity: Glycerol has two primary hydroxyl groups and one secondary hydroxyl group. Enzymes like SPase exhibit a strong preference for transferring the glucosyl group to the secondary C-2 hydroxyl position, leading to the desired 2-αGG isomer, rather than the C-1 primary position (1-αGG). nih.gov For example, SPase from Leuconostoc mesenteroides (LmSucP) shows a regioselectivity of approximately 88% for the 2-position, which is significantly higher than that of the SPase from Bifidobacterium adolescentis (BaSucP) at around 66%. researchgate.net This high regioselectivity simplifies purification and ensures the biological activity of the final product.

Stereochemical Purity: The enzymes used are stereospecific, meaning they exclusively use the α-D-glucopyranosyl moiety from sucrose and produce the stereochemically pure 2-O-(alpha-D-glucopyranosyl)-sn-glycerol. researchgate.net This is crucial as the biological functions of glycosides are highly dependent on their stereochemistry. Biocatalytic methods thus provide direct access to the enantiomerically pure product without the need for complex chiral resolution steps often required in chemical synthesis. rsc.org

Industrial Production Methods

Scaling up the production of 2-αGG to an industrial level requires robust and economically viable processes. Biotechnological methods using genetically engineered microorganisms are at the forefront of these efforts. longdom.org

Genetic engineering plays a pivotal role in optimizing microbial strains for the overproduction of desired enzymes and products. mdpi.comalliedacademies.org By introducing and overexpressing genes encoding highly active and stable enzymes in suitable host organisms, production efficiency can be dramatically increased. nih.govnih.gov

For 2-αGG production, Corynebacterium glutamicum and Escherichia coli have been successfully engineered as microbial cell factories. acs.orgnih.gov A novel SPase from Leuconostoc mesenteroides ATCC 8293 was identified and further improved through protein engineering (e.g., the K138C mutation), which increased its activity by 160%. nih.gov This engineered enzyme was then expressed in C. glutamicum. By combining this high-activity catalyst with fine-tuning of gene expression and a controlled substrate feeding strategy in a 5-L bioreactor, an exceptionally high production of 2-αGG was achieved. nih.gov The process reached a final concentration of 351.8 g·L⁻¹ with a 98% conversion rate from sucrose, demonstrating a highly efficient and scalable bioprocess for industrial-level preparation of 2-αGG. nih.gov

| Engineered Microorganism | Enzyme Source | Key Strategies | Reported 2-αGG Titer | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Leuconostoc mesenteroides ATCC 8293 (SPaseK138C mutant) | - Protein engineering of SPase

| 351.8 g·L⁻¹ | nih.gov |

| Escherichia coli | Recombinant Sucrose Phosphorylase (e.g., LmSucP) | - High-level recombinant expression

| ~65 g/L (in batch synthesis) | acs.orgresearchgate.net |

Process Integration and Downstream Processing

A key challenge in the purification of 2-αGG is the separation of the structurally similar byproduct, fructose. A multi-step reactive extraction-acidic stripping process has been developed to effectively remove fructose from the product stream ascend-biotech.com. In this process, approximately 84% of the fructose can be extracted from the aqueous phase into an organic phase, while less than 10% of 2-αGG and 13% of glycerol are co-extracted ascend-biotech.com. Following this, around 90% of the extracted fructose can be recovered in the strip phase, making it available for further utilization ascend-biotech.com. After the extraction process, the aqueous phase contains significantly reduced fructose levels, with concentrations around 4 g/L compared to 25 g/L of 2-αGG ascend-biotech.com.

The subsequent major purification step involves the removal of the large excess of glycerol used in the synthesis to drive the reaction equilibrium towards product formation acs.org. Nanofiltration has proven to be an effective method for this separation google.comrsc.org. By employing a polyamide membrane with a molecular weight cut-off of 150–300 Da, selective removal of glycerol can be achieved at a high permeate flux rsc.org. A multi-cycle discontinuous diafiltration process can achieve complete removal of glycerol, leading to a product solution with a purity of approximately 80 wt%, which is comparable to commercial standards for functional carbohydrates ascend-biotech.comrsc.org. This integrated approach of reactive extraction followed by nanofiltration is crucial for obtaining 2-αGG of sufficient purity for its intended applications google.comnih.gov.

To improve the sustainability and cost-effectiveness of 2-αGG production, the recovery and reuse of side streams are essential. Glycerol, which is used in about a six-fold excess to sucrose in the enzymatic reaction, represents a significant portion of the raw material cost google.comnih.govascend-biotech.com. After separation from the product stream via nanofiltration, the recovered glycerol can be recycled back into the synthesis step. However, this recycling process involves a trade-off between waste reduction and the energy required for the removal of water to reconcentrate the glycerol google.comnih.govascend-biotech.com.

Techno-Economic Assessment of Biocatalytic Processes

A thorough techno-economic assessment is vital to evaluate the commercial viability of the integrated biocatalytic process for 2-αGG production. Based on a process simulation for an annual production of 10 tons of 2-αGG, a detailed cost analysis has been conducted google.comnih.gov. The analysis revealed that the calculated operating costs are primarily driven by labor (47%) and materials (35%) google.comnih.govascend-biotech.com.

A critical finding from the assessment is that chemicals used for the reactive extraction and acidic stripping step for fructose removal account for approximately 91% of the total material costs google.comnih.govascend-biotech.com. This highlights the significant economic impact of this purification step and underscores the importance of efficient material reuse and recycling to reduce costs.

The sustainability of the process was also evaluated using metrics such as the process mass intensity (PMI) and the E-factor (environmental factor). The integrated process demonstrated a PMI of 146 (total mass input/mass product) and an E-factor of 28 (mass waste/mass product), with about 80% of the total mass input being utilized google.com. An EcoScale analysis resulted in a penalty point score of 44, suggesting the process is acceptable from a sustainability perspective google.com.

Based on this comprehensive analysis, the minimum selling price for 2-αGG was calculated to be approximately €240 per kilogram or potentially lower, depending on optimizations in material reuse and other process efficiencies google.comnih.govascend-biotech.com. This framework provides clear boundaries and identifies key areas for improvement to develop a profitable and sustainable manufacturing process for 2-αGG google.comnih.gov.

Chemical Synthesis Approaches

While enzymatic and biocatalytic methods are favored for the production of 2-αGG due to their high stereospecificity and regioselectivity, chemical synthesis routes have also been explored google.com. However, these conventional chemical approaches are generally considered not technologically mature for industrial-scale production ascend-biotech.com.

The primary drawbacks of chemical synthesis are the lack of selectivity and insufficient yields ascend-biotech.com. Chemical methods often result in a mixture of different isomers, including the formation of 1-O-(alpha-D-glucopyranosyl)glycerol (1-αGG) alongside the desired 2-αGG, making the purification process complex and costly. The 2-αGG content in the final product from chemical synthesis is often unsatisfactory nih.gov.

Potential chemical synthesis strategies may involve various starting materials such as maltitol or isomaltose google.com. Classic glycosylation reactions, like the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter like silver carbonate, represent a fundamental approach for forming glycosidic bonds wikipedia.org. In principle, a protected glucopyranosyl halide could be reacted with a suitably protected glycerol derivative. However, controlling the regioselectivity to favor attachment at the C2 position of glycerol over the primary C1/C3 positions is a significant challenge, as is ensuring the formation of the desired alpha-anomer. These challenges, combined with the need for multiple protection and deprotection steps, contribute to the lower efficiency and higher cost of chemical synthesis compared to the highly selective biocatalytic processes ascend-biotech.com.

Analytical and Characterization Methodologies for 2 αgg Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-αGG. Through various NMR experiments, researchers can map out the carbon framework and the attached protons, confirming the α-glycosidic linkage and the specific attachment of the glucose unit to the second position of the glycerol (B35011) moiety.

¹H NMR provides information on the chemical environment of protons. For 2-αGG, the anomeric proton (H-1') of the glucose ring is particularly diagnostic. Its chemical shift and the magnitude of the coupling constant (³JH1',H2') are characteristic of the α-configuration of the glycosidic bond.

¹³C NMR offers insights into the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1') confirms the α-linkage, while the shifts of the glycerol carbons (C-1, C-2, C-3) verify the substitution at the C-2 position.

2D NMR experiments , such as Correlation Spectroscopy (COSY), are vital for establishing connectivity between protons. libretexts.org A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, allowing for the assignment of signals within the glucose and glycerol spin systems. researchgate.netharvard.edu For instance, the correlation between the anomeric proton (H-1') and H-2' of the glucose ring, and the correlations among the glycerol protons, can be clearly visualized. researchgate.net This helps in piecing together the complete structure of the molecule.

Table 1: Representative NMR Chemical Shifts for 2-O-(alpha-D-glucopyranosyl)glycerol in D₂O This table presents typical chemical shift values based on related compounds and general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Glucose Moiety | ||

| 1' | ~4.9 (d) | ~100.0 |

| 2' | ~3.5 (dd) | ~72.5 |

| 3' | ~3.7 (t) | ~74.0 |

| 4' | ~3.4 (t) | ~70.5 |

| 5' | ~3.8 (m) | ~72.5 |

| 6'a, 6'b | ~3.7-3.9 (m) | ~61.5 |

| Glycerol Moiety | ||

| 1a, 1b | ~3.6-3.7 (m) | ~63.0 |

| 2 | ~3.9 (m) | ~80.0 |

| 3a, 3b | ~3.6-3.7 (m) | ~63.0 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of 2-αGG and to confirm its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used because they minimize fragmentation of the analyte, allowing for the detection of the intact molecular ion. nih.gov

Electrospray Ionization (ESI) is often coupled with liquid chromatography (LC-ESI-MS). It is a sensitive method that generates charged droplets from which molecular ions are produced. For 2-αGG, ESI-MS typically shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental formula (C₉H₁₈O₈). researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique well-suited for non-volatile molecules like 2-αGG. mdpi.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. mdpi.com MALDI-TOF MS is known for its speed and high throughput, making it useful for rapid screening of samples. nih.govnih.gov

Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry Based on a monoisotopic mass of 254.10016753 Da for C₉H₁₈O₈.

| Adduct Form | Ion | Predicted m/z |

|---|---|---|

| Protonated | [M+H]⁺ | 255.1074 |

| Sodiated | [M+Na]⁺ | 277.0893 |

| Ammoniated | [M+NH₄]⁺ | 272.1340 |

| Potassiated | [M+K]⁺ | 293.0633 |

| Deprotonated | [M-H]⁻ | 253.0929 |

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and purification of 2-αGG from complex mixtures, including its isomers like 1-O-(α-D-glucosyl)glycerol. The choice of stationary phase (column) and mobile phase is critical for achieving effective separation.

For the analysis of highly polar compounds like 2-αGG, hydrophilic interaction liquid chromatography (HILIC) is often employed. HILIC columns, such as those with amide or amino functional groups, are effective at retaining and separating polar analytes. A common mobile phase consists of a mixture of a high concentration of an organic solvent like acetonitrile (B52724) and a smaller amount of an aqueous buffer. nih.govpeerj.com

For instance, a successful separation can be achieved using a Waters Xbridge Amide column with a mobile phase of 80% acetonitrile in water. nih.gov Chiral stationary phases, such as cellulose-based columns, can be used to separate enantiomers of glycerol derivatives, which is relevant for ensuring the stereochemical purity of 2-αGG. researchgate.net

Quantitative Analysis of 2-αGG Concentrations

Accurate quantification of 2-αGG is essential for process monitoring in industrial production and for quality control of final products. HPLC is the most common method for quantitative analysis. nih.gov

The concentration of 2-αGG is typically determined by HPLC coupled with a suitable detector. nih.gov Because 2-αGG lacks a strong chromophore, UV detection is not ideal unless derivatization is performed. sielc.com Therefore, a Refractive Index Detector (RID) is frequently used, as its response is proportional to the concentration of the analyte. nih.gov An Evaporative Light Scattering Detector (ELSD) is another option that can offer better sensitivity and a more stable baseline compared to RID.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of 2-αGG with known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. nih.gov This method allows for the precise measurement of 2-αGG levels, for example, in determining the yield of an enzymatic synthesis, where concentrations can reach over 200 g/L. nih.gov

Future Research Directions and Emerging Applications

Further Exploration of Biological Activities and Mechanisms

2-O-(alpha-D-glucopyranosyl)glycerol (2-αGG) is a naturally occurring compatible solute, or osmolyte, found in various organisms such as bacteria and plants. nih.govascend-biotech.comcaymanchem.com These molecules play a crucial role in protecting cells against external stressors like high salt concentrations and extreme temperatures. ascend-biotech.com As a bacterial metabolite, its primary biological function is to help maintain cellular water balance and stabilize vital biological structures. ascend-biotech.comnih.gov The compound is known to be accumulated by certain bacteria and plants specifically in response to environmental stress. nih.gov For instance, levels of 2-O-(α-D-glucopyranosyl)glycerol increase in some bacteria when they are subjected to osmotic stress. caymanchem.com Further research continues to explore the full range of its biological activities. One study noted that synthesized 2-O-β-D-glycopyranosyl-sn-glycerol and its derivatives possess bioactivities, including anti-tumor promoting effects, comparable to related isomers. researchgate.net

A significant area of interest is the ability of 2-αGG to act as a protein stabilizer. ascend-biotech.comnih.gov Like many osmolytes, it has a strong stabilizing effect, protecting proteins from inactivation caused by elevated temperatures or freeze-drying. nih.gov This property is critical for its physiological effectiveness and technological applications. ascend-biotech.com The mechanism of stabilization is believed to be linked to the way it interacts with water and proteins. Research on the parent molecule, glycerol (B35011), suggests that such stabilizers are preferentially excluded from the protein's immediate surface. nih.govsemanticscholar.org This exclusion forces the protein into a more compact, and therefore more stable, conformation. nih.govsemanticscholar.org Furthermore, these molecules can interact with hydrophobic regions on a protein's surface, acting as an interface between these patches and the surrounding polar solvent, which helps to prevent protein aggregation. nih.govresearchgate.net Some compatible solutes are considered to be exceptionally powerful stabilizers, particularly in protecting proteins against denaturation at high temperatures. ebi.ac.uk

Development of Novel Biocatalysts and Enzyme Engineering

The enzymatic production of 2-αGG is a key area of research, primarily focusing on the use of sucrose (B13894) phosphorylase (SPase). nih.govacs.org This enzyme catalyzes the transfer of a glucosyl group from sucrose to glycerol. ascend-biotech.comacs.org However, natural enzymes are not always perfect for industrial-scale production, often exhibiting low affinity for the glycerol substrate or insufficient regioselectivity, which leads to the formation of the less-desired 1-O-(alpha-D-glucopyranosyl)glycerol isomer. nih.gov To overcome these limitations, scientists are focused on enzyme engineering and the development of novel biocatalysts. nih.gov One promising strategy is the use of whole-cell biocatalysts, where the entire microorganism engineered to produce the enzyme is used in the reaction. nih.govnih.gov This approach can be more cost-effective as it bypasses the need for complex enzyme purification. ascend-biotech.com

A major goal of enzyme engineering is to increase the catalytic efficiency of SPase towards glycerol. Significant progress has been made through targeted mutations. For example, by comparing enzyme sequences and randomizing a promising hotspot, researchers developed the P134Q variant of the SPase from Bifidobacterium adolescentis, which demonstrated a five-fold increase in affinity for glycerol. nih.gov In a separate study, computer-aided engineering of a novel SPase from Leuconostoc mesenteroides ATCC 8293 led to the SPaseK138C mutant, which exhibited an activity 160% higher than the wild-type enzyme. nih.gov

Whole-cell biocatalysis has also proven highly effective. By overexpressing SPase in Lactobacillus paracasei, researchers created a whole-cell system that dramatically improved reaction kinetics. nih.govresearchgate.net This system achieved a conversion rate of 80.79% in just 17 hours, a significant improvement over the 110 hours required by the pure enzyme to reach a lower equilibrium. nih.govnih.gov This process yielded a final 2-αGG concentration of 203.21 g/L. nih.govnih.gov An even higher titer was achieved using an engineered Corynebacterium glutamicum strain, which produced 351.8 g/L of 2-αGG with a 98% conversion rate in a 5-L bioreactor. nih.gov

| Biocatalyst System | Key Improvement | Result | Reference |

|---|---|---|---|

| Engineered SPase (P134Q mutant) from B. adolescentis | Increased Glycerol Affinity | 5-fold increase in affinity compared to wild-type. | nih.gov |

| Engineered SPase (K138C mutant) from L. mesenteroides | Increased Catalytic Activity | 160% higher activity than wild-type. | nih.gov |

| Whole-cell biocatalyst (L. paracasei) | Improved Conversion Rate & Yield | Reached 80.79% conversion in 17 hours; 203.21 g/L yield. | nih.govnih.gov |

| Whole-cell biocatalyst (C. glutamicum) | High-Titer Production | Reached 351.8 g/L yield with 98% conversion. | nih.gov |

Industrial bioprocesses benefit from enzymes that are stable at higher temperatures, as this can reduce the risk of microbial contamination. nih.gov However, the enzymes often used for 2-αGG production have mediocre stability. nih.gov Engineering efforts have targeted the thermostable SPase from Bifidobacterium adolescentis to make it more suitable for industrial use. nih.gov The engineered P134Q variant not only had better affinity but also retained its activity for several days at elevated temperatures. nih.gov

Regioselectivity—the ability of the enzyme to attach the glucose molecule to the correct position (C2) on glycerol—is also critical. The P134Q variant showed a three-fold improvement in regioselectivity towards the desired 2-position. nih.gov The choice of enzyme is also important; the SPase from Leuconostoc mesenteroides (LmSucP) is often preferred because it naturally shows higher regioselectivity (~88%) compared to the enzyme from Bifidobacterium adolescentis (BaSucP) (~66%). nih.gov

Investigation of 2-αGG in Diverse Organisms and Environments

This compound is synthesized by a wide array of organisms as a protective mechanism against environmental challenges. ascend-biotech.com It has been identified in various bacteria, including Pseudomonas mendocina, and is known to be produced by cyanobacteria (blue-green algae), such as a marine species of Oscillatoria. nih.govmedchemexpress.comkoreascience.kr Its presence is also documented in certain plants that produce it to cope with conditions like drought. nih.govnih.gov The widespread occurrence of 2-αGG across different biological kingdoms underscores its fundamental role as an osmoprotectant.

Sustainable Production Technologies

Developing sustainable and cost-effective production methods for 2-αGG is a major focus of current research. nih.govacs.org An advanced approach involves creating an integrated and continuous production process. acs.org Such a system links the enzymatic synthesis of 2-αGG from sucrose and glycerol with downstream processing steps like reactive extraction and nanofiltration. acs.orgnih.gov This integration allows for efficient product isolation (achieving ~80 wt % purity) and, crucially, the recovery and recycling of excess substrates, particularly glycerol, which is often used in large excess. acs.org This strategy significantly reduces waste, as demonstrated by a process with a low E-factor (mass of waste per mass of product) of 28. nih.gov

Potential as a Prebiotic in Food and Feed Products

Recent studies have highlighted the promising prebiotic potential of this compound. ffhdj.com Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. nih.gov

Research comparing this compound with established prebiotics like fructo-oligosaccharides (FOS), inulin, and lactulose (B1674317) has demonstrated its significant capacity to stimulate the growth of probiotic strains such as Lactobacillus acidophilus and Lactobacillus plantarum. ffhdj.com Furthermore, it has shown a notable ability to inhibit the growth of several intestinal pathogens, including Bacillus cereus, Escherichia coli, Salmonella paratyphi, and Staphylococcus aureus. ffhdj.com

A key aspect of a successful prebiotic is its ability to withstand the harsh conditions of the upper gastrointestinal tract. Studies have shown that this compound exhibits a high percentage of survival in simulated gastrointestinal conditions, including the presence of alpha-amylase, bile extract, and hydrochloric acid. ffhdj.com This resilience ensures that it can reach the colon to exert its prebiotic effects.

The fermentation of this compound by probiotic bacteria leads to the production of beneficial metabolites, such as lactic acid. ffhdj.com Increased lactic acid concentration in the gut can contribute to a lower intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.

These findings suggest that this compound is a promising candidate for development as a functional food ingredient, with applications in both human food products and animal feed to promote gut health. ffhdj.comnih.gov

Table 1: Prebiotic Potential of this compound

| Probiotic Strain | Pathogen Inhibited | Gastrointestinal Tolerance | Metabolite Production |

|---|---|---|---|

| Lactobacillus acidophilus | Bacillus cereus | High survival in simulated gastric and intestinal fluids ffhdj.com | Lactic Acid ffhdj.com |

| Lactobacillus plantarum | Escherichia coli | ||

| Salmonella paratyphi | |||

| Staphylococcus aureus |

Development of Unnatural Glycosides for Diversified Biological Activities

The enzymatic synthesis of glycosides offers a powerful tool for creating novel compounds with diverse biological activities. The core structure of this compound can be modified to produce "unnatural" glycosides, which are not typically found in nature but may possess enhanced or entirely new functionalities.

The broad substrate specificity of certain enzymes, such as sucrose phosphorylase, allows for the glucosylation of a wide range of acceptor molecules. ebi.ac.uk This enzymatic approach provides a high degree of regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. ebi.ac.ukmdpi.com By replacing the glycerol moiety with other alcohols or polyols, a library of novel glycosides can be generated.

For instance, the enzymatic production of (R)-2-O-alpha-D-glucopyranosyl glycerate, a related compatible solute, has been successfully demonstrated. nih.gov This process utilizes sucrose phosphorylase to catalyze the regioselective glucosylation of R-glycerate. nih.gov The resulting compound has shown potential as a protein stabilizer, highlighting the functional diversity that can be achieved through the synthesis of unnatural glycosides. nih.govelsevierpure.com

The development of these novel glycosides opens up possibilities for a wide range of applications. By tailoring the structure of the acceptor molecule, it may be possible to create compounds with specific properties, such as enhanced antimicrobial activity, improved cryoprotectant abilities, or novel therapeutic functions. This area of research is focused on exploring the structure-activity relationships of these new compounds to unlock their full potential in various industrial and biomedical fields.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (R)-2-O-alpha-D-glucopyranosyl glycerate |

| Fructo-oligosaccharides (FOS) |

| Inulin |

| Lactulose |

| Lactic acid |

| Sucrose |

| Glycerol |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural purity of 2-<i>O</i>-(α-D-glucopyranosyl)glycerol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) is essential for confirming the glycosidic linkage and stereochemistry. Mass spectrometry (MS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates molecular mass (exact mass: 254.1 g/mol) . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index (RI) detectors can assess purity, particularly for distinguishing between α- and β-anomers .

Q. How can researchers overcome solubility challenges when preparing aqueous solutions of 2-<i>O</i>-(α-D-glucopyranosyl)glycerol for in vitro studies?

- Methodological Answer : For low aqueous solubility (<1 mg/mL), use co-solvents such as 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline or PEG400. A stepwise protocol involves dissolving the compound in DMSO (10% v/v) followed by dilution with pre-warmed (≤50°C) saline or buffer. Sonication for 10–15 minutes aids dispersion, and stability tests should confirm the absence of precipitation over the experimental timeframe .

Advanced Research Questions

Q. What enzymatic strategies optimize the biosynthesis of 2-<i>O</i>-(α-D-glucopyranosyl)glycerol with high regioselectivity?

- Methodological Answer : Engineered sucrose phosphorylases (e.g., from Bifidobacterium longum) catalyze transglycosylation using sucrose as a donor and glycerol as an acceptor. Key parameters include:

- Temperature : 40–45°C to balance enzyme activity and substrate stability.

- pH : 6.5–7.0 (phosphate buffer) to maximize catalytic efficiency.

- Substrate ratio : 2:1 molar excess of sucrose to glycerol minimizes side reactions.

Yields exceeding 80% are achievable with immobilized enzymes in continuous-flow reactors .

Q. How can researchers resolve discrepancies in reported bioactivity data for 2-<i>O</i>-(α-D-glucopyranosyl)glycerol across different cell lines?

- Methodological Answer : Contradictions often arise from variations in:

- Cell permeability : Use radiolabeled (e.g., <sup>14</sup>C) or fluorescently tagged derivatives to quantify intracellular uptake.

- Metabolic interference : Pair with inhibitors like phloretin (glucose transporter blocker) to isolate osmolyte-specific effects.

- Assay conditions : Standardize osmolarity (e.g., 300 mOsm/kg) and serum-free media to minimize confounding factors. Cross-validation with RNA-seq data can identify pathway-specific responses .

Q. What statistical experimental design approaches are effective for optimizing 2-<i>O</i>-(α-D-glucopyranosyl)glycerol production in bioreactors?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions for factors like agitation rate, dissolved oxygen, and glycerol feed rate. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Agitation | 200–400 rpm | 350 rpm |

| pH | 6.0–7.0 | 6.8 |

| Temperature | 35–45°C | 40°C |

| ANOVA analysis prioritizes critical variables, reducing experimental runs by 40% while achieving >90% yield . |

Q. How does 2-<i>O</i>-(α-D-glucopyranosyl)glycerol function as a cryoprotectant, and what mechanisms differentiate it from traditional agents like dimethyl sulfoxide (DMSO)?

- Methodological Answer : Unlike DMSO, which penetrates cells and disrupts membranes, 2-<i>O</i>-(α-D-glucopyranosyl)glycerol acts extracellularly by stabilizing water structure via hydrogen bonding. Key metrics:

- Glass transition temperature (Tg) : −45°C (vs. −65°C for DMSO), reducing ice crystal formation.

- Toxicity : IC50 > 500 mM in mammalian cells, compared to 100 mM for DMSO.

Protocol: Pre-incubate cells with 200 mM 2-<i>O</i>-(α-D-glucopyranosyl)glycerol in freezing medium (10% FBS, 5% glucose) for 30 minutes before slow freezing (−1°C/min) .

Cross-Disciplinary Applications

Q. What role does 2-<i>O</i>-(α-D-glucopyranosyl)glycerol play in dermal studies, and how is its efficacy quantified in vivo?

- Methodological Answer : Topical application (1–5% w/v in carbomer gel) enhances skin elasticity by upregulating insulin-like growth factor-I (IGF-I). Quantification methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.